5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-furaldehyde is an organic compound that features a furan ring substituted with a dioxolane moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The mode of action of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biochemical pathways
Pharmacokinetics
Similar compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Similar compounds have been found to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde typically involves the acetalization of 2-furaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: 2-furaldehyde and ethylene glycol.
Catalyst: p-toluenesulfonic acid or another suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with similar reactivity but lacking the furan ring.
2-Furaldehyde: The parent compound without the dioxolane moiety.
5-(1,3-Dioxolan-2-yl)-2-furancarboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPZCGOSUHCSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562219 | |
Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117953-13-6 | |
Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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